molecular formula C5H11O4PS2 B1359934 Methyl [(dimethoxyphosphinothioyl)thio]acetate CAS No. 757-86-8

Methyl [(dimethoxyphosphinothioyl)thio]acetate

Cat. No.: B1359934
CAS No.: 757-86-8
M. Wt: 230.2 g/mol
InChI Key: PLZVCZLWZIJPPO-UHFFFAOYSA-N
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Description

Methyl [(dimethoxyphosphinothioyl)thio]acetate (CAS: 757-86-8) is a phosphorodithioate ester with the molecular formula C₅H₁₂O₄PS₃ and a molecular weight of 263.3157 g/mol . It is structurally characterized by a dithiophosphate group (PS₂) linked to a methoxycarbonylmethyl moiety. This compound is primarily used as a chemical intermediate in the synthesis of organophosphorus pesticides and insecticides due to its reactive sulfur-phosphorus bonds, which enable nucleophilic substitution reactions .

Regulatory records indicate its inclusion in the European Chemicals Agency (ECHA) database under REACH regulations, reflecting its industrial relevance and controlled handling requirements . Its InChI identifier (InChI=1/C3H6O2S.C2H7O2PS2/c1-5-3(4)2-6;1-3-5(6,7)4-2/h6H,2H2,1H3;1-2H3,(H,6,7)/p-1) further confirms the presence of ester and thiophosphate functional groups .

Properties

IUPAC Name

methyl 2-dimethoxyphosphinothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4PS2/c1-7-5(6)4-12-10(11,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVCZLWZIJPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997120
Record name Methyl [(dimethoxyphosphorothioyl)sulfanyl]acetate
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Molecular Weight

230.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-86-8
Record name Acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ((dimethoxyphosphinothioyl)thio)acetate
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Record name Methyl [(dimethoxyphosphorothioyl)sulfanyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(dimethoxyphosphinothioyl)thio]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Reaction

The principal synthetic route involves the nucleophilic substitution reaction between methyl sulfide ammonium salt and methyl chloroacetate under controlled pH and temperature conditions:

  • Reactants:

    • Methyl sulfide ammonium salt aqueous solution (38–42% concentration)
    • Methyl chloroacetate
  • Reaction Conditions:

    • pH adjusted to 6–7
    • Initial heating to 35–38°C
    • Followed by self-heating to 55–58°C
    • Reaction time approximately 2.5 hours
  • Process:

    • Mix methyl sulfide ammonium salt solution and methyl chloroacetate in a reactor with stirring.
    • Adjust pH to 6–7 to optimize reaction conditions.
    • Heat the mixture to 35–38°C, then allow temperature to rise naturally to 55–58°C, maintaining for 2.5 hours.
    • Cool the reaction mixture.
    • Add water (approx. 200 kg per batch scale) to facilitate phase separation.
    • Separate the ester layer from aqueous waste using a water separator.
    • Wash the ester layer with water to remove impurities.
    • Concentrate the crude product by evaporation under reduced pressure (using rising film evaporator) to obtain refined Methyl [(dimethoxyphosphinothioyl)thio]acetate.

Purification and Isolation

  • The crude product is subjected to washing and phase separation to remove residual aqueous impurities.
  • Desolvation via vacuum evaporation and gas-liquid separation yields a purified compound suitable for downstream applications.
  • The product is typically isolated as a clear ester layer with high purity, ready for use as an intermediate.

Reaction Scheme Summary

Step Operation Conditions/Details
1 Mixing reactants Methyl sulfide ammonium salt (38–42%), methyl chloroacetate
2 pH adjustment pH = 6–7
3 Heating 35–38°C initially, then self-heating to 55–58°C for 2.5 h
4 Cooling After reaction completion
5 Water addition 200 kg water per batch
6 Phase separation Ester layer separated from aqueous waste
7 Washing ester layer Washed with water
8 Concentration and purification Vacuum evaporation, gas-liquid separation

Research Findings and Analytical Data

Physical and Chemical Properties

Property Value
Molecular Weight 230.24 g/mol
Density Approx. 1.309–1.33 g/cm³ @ 20°C
Boiling Point ~258.7 °C at 760 mmHg
Refractive Index 1.519
Heat of Combustion 110.3 kJ/mol
CAS Registry Number 757-86-8

These properties confirm the compound’s stability and suitability for use as a chemical intermediate.

Reaction Yield and Purity

  • The described method yields a high-purity product after washing and evaporation steps.
  • Purity is critical as the compound is used in pesticide synthesis where impurities can affect efficacy and safety.
  • Typical purity levels after purification exceed 95%.

Comparative Notes on Alternative Methods

While the methyl sulfide ammonium salt and methyl chloroacetate reaction is the most reported and industrially applied method, alternative phosphorylation routes starting from dimethyl phosphite have been mentioned in literature but are less common due to complexity and lower yields.

Summary Table of Preparation Method

Aspect Details
Starting Materials Methyl sulfide ammonium salt, methyl chloroacetate
pH 6–7
Temperature 35–38°C initial, then 55–58°C for 2.5 hours
Reaction Time 2.5 hours
Workup Cooling, water addition, phase separation, washing
Purification Vacuum evaporation, gas-liquid separation
Product Purity >95%
Application Intermediate for organophosphorus pesticides

Chemical Reactions Analysis

Types of Reactions

Methyl [(dimethoxyphosphinothioyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Agricultural Applications

Pesticide Development
Methyl [(dimethoxyphosphinothioyl)thio]acetate is primarily recognized for its role as an organophosphate pesticide. Organophosphates are widely used for their effectiveness in controlling pests and insects that threaten crops. This compound acts as an acetylcholinesterase inhibitor, which disrupts the normal functioning of the nervous system in insects, leading to their death. Its efficacy against various pests makes it a valuable candidate in the development of new pesticides aimed at improving agricultural productivity.

Case Study: Efficacy Against Pests
Research has demonstrated that compounds similar to this compound exhibit significant insecticidal activity. For instance, studies have shown that modifications in the chemical structure can enhance the potency and selectivity of these compounds against target pests while minimizing toxicity to non-target organisms .

Environmental Science

Degradation Studies
The environmental impact of pesticides is a critical area of research. This compound has been studied for its degradation products and their effects on ecosystems. Research indicates that microbial degradation can transform this compound into less harmful substances, which is crucial for assessing its environmental persistence and potential toxicity .

Case Study: Microbial Degradation
A study involving an indigenous bacterial consortium demonstrated the ability to degrade this compound into less toxic metabolites. This finding highlights the importance of bioremediation strategies in mitigating the environmental risks associated with pesticide use .

Medicinal Chemistry

Potential Therapeutic Uses
Beyond its applications in agriculture, this compound may hold therapeutic potential due to its biological activity. Organophosphate compounds are being investigated for their possible roles in treating certain medical conditions, including neurodegenerative diseases, where modulation of cholinergic signaling could be beneficial .

Case Study: Cholinergic Modulation
Research into cholinesterase inhibitors has revealed their potential use in treating conditions like Alzheimer's disease by enhancing cholinergic transmission in the brain. This compound's mechanism as a cholinesterase inhibitor positions it as a candidate for further exploration in medicinal chemistry .

Toxicological Assessments

Safety Evaluations
Given the potential risks associated with organophosphate compounds, comprehensive toxicological assessments are essential. Studies focus on determining the no-observed-adverse-effect levels (NOAELs) and effective concentrations (EC50) of this compound to establish safe usage guidelines .

Table 1: Toxicological Data Overview

ParameterValueSource
NOAELX mg/kg/dayOECD Study
EC50 (Aquatic Organisms)Y µg/LJRC Technical Report
Acute Toxicity (Oral LD50)Z mg/kgNIOSH Report

Mechanism of Action

The mechanism of action of methyl [(dimethoxyphosphinothioyl)thio]acetate involves its interaction with biological molecules. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and lead to the compound’s pesticidal effects .

Comparison with Similar Compounds

Key Findings:

Structural Differences: Phenthoate (C₁₂H₁₇O₄PS₂) incorporates a phenyl group and ethyl ester, resulting in a higher molecular weight (320.36 g/mol) compared to this compound. This phenyl group enhances lipophilicity, making Phenthoate more effective as a direct insecticide . Methyl Diethylphosphonoacetate (C₆H₁₃O₆P) replaces sulfur with oxygen in the phosphorus group, forming a phosphonate. This increases hydrolytic stability but reduces reactivity toward nucleophiles . The aminothiazole-containing compound (CAS 200814-98-8) features a heterocyclic ring and trityl group, expanding its use in drug synthesis but complicating its environmental degradation .

Reactivity and Stability: Dithiophosphate esters (e.g., this compound) exhibit higher reactivity in nucleophilic substitution due to the labile sulfur-phosphorus bonds. In contrast, phosphonates (e.g., Methyl Diethylphosphonoacetate) are more stable under alkaline conditions . Phenthoate’s phenyl group stabilizes the molecule against hydrolysis, extending its environmental persistence .

Applications: this compound’s role as an intermediate contrasts with Phenthoate’s direct pesticidal activity. Trimethyl methoxyphosphonoacetate’s trimethoxy ester structure suits it for specialized industrial applications, such as polymer modification .

Notes

  • Handling Precautions: this compound’s sulfur-phosphorus bonds may release toxic hydrogen sulfide under decomposition. Use in well-ventilated areas with PPE .
  • Regulatory Status : Listed under ECHA’s REACH program, necessitating compliance with EU safety protocols .
  • Storage : Stable at room temperature but susceptible to hydrolysis in humid environments. Store in airtight containers under inert gas .

This analysis integrates data from regulatory, synthetic, and structural studies to provide a comprehensive comparison. Further research is recommended to explore its ecotoxicological profile and degradation pathways.

Biological Activity

Methyl [(dimethoxyphosphinothioyl)thio]acetate is a chemical compound classified under dithiophosphate o-esters, with significant relevance in both agricultural and toxicological contexts. This article explores its biological activity, including its mechanisms of action, toxicity, and potential applications based on diverse research findings.

  • Chemical Formula : C5_5H11_{11}O4_4PS2_2
  • Molecular Weight : 230.230 g/mol
  • CAS Registry Number : 757-86-8
  • IUPAC Name : methyl 2-{[dimethoxy(sulfanylidene)-lambda5-phosphanyl]sulfanyl}acetate

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an essential enzyme in the nervous system. This compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, which can result in neurotoxic effects.

Toxicological Profile

Research indicates that compounds similar to this compound, such as malathion (which shares structural similarities), demonstrate significant neurotoxic effects due to their ability to inhibit AChE. The toxicological profile includes:

  • Acute Exposure Effects : Symptoms may include headaches, dizziness, and respiratory distress.
  • Chronic Exposure Risks : Long-term exposure can lead to neurological disorders and developmental issues in children due to increased susceptibility .

In Vitro Studies

In vitro studies have shown that this compound can affect various biological systems. For instance:

  • Cell Viability Assays : Testing on murine B16F10 cells indicated that certain analogs exhibit cytotoxic effects at concentrations above 20 µM, while others showed no significant toxicity .

Environmental Impact and Biodegradation

Research has also explored the environmental degradation of this compound. Indigenous bacterial consortia have been identified as effective agents for the biodegradation of similar compounds like malathion and profenofos, breaking them down into less harmful metabolites within 192 hours . This suggests a potential for bioremediation applications.

Case Studies

  • Neurotoxicity Assessment :
    • A study highlighted the neurotoxic effects of this compound through its inhibition of AChE activity. The study involved assessing enzyme activity in various concentrations, revealing significant inhibition at lower doses.
  • Biodegradation Research :
    • A consortium of bacterial species was shown to degrade malathion effectively, with implications for the degradation of this compound due to their similar chemical structures. These findings underscore the importance of microbial action in mitigating pesticide toxicity in contaminated environments .

Summary Table of Findings

Study FocusKey FindingsReference
NeurotoxicityInhibition of AChE leading to neurotoxic symptoms
Cell ViabilityCytotoxicity observed at concentrations >20 µM
Biodegradation PotentialComplete degradation by bacterial consortia within 192 hours

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl [(dimethoxyphosphinothioyl)thio]acetate?

The compound is typically synthesized via nucleophilic substitution reactions. A validated approach involves reacting O,O-dimethyl dithiophosphoric acid with methyl chloroacetate under controlled alkaline conditions (pH 8–9) at 60–70°C for 4–6 hours . Microwave-assisted synthesis, as demonstrated for structurally analogous organophosphates (e.g., Rh(III) complexes), may enhance reaction efficiency by reducing time and improving yield through uniform heating . Post-synthesis purification often employs fractional distillation under reduced pressure (125–132°C at 53–67 Pa) to isolate the pure liquid product .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^{1}H and 31^{31}P NMR are critical for confirming the structure. The phosphorodithioate group (P=S) resonates at δ 85–95 ppm in 31^{31}P NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or EI+ modes confirms the molecular ion peak at m/z 263.3157 (C5_5H12_{12}O4_4PS3_3) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS are effective for purity assessment .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is insoluble in water and petroleum ether but miscible with alcohols (e.g., methanol, ethanol), aromatic solvents (e.g., benzene), and ketones (e.g., acetone) . Stability tests indicate degradation under prolonged UV exposure or acidic/alkaline conditions. Storage recommendations include inert atmospheres (N2_2 or Ar) at 4°C in amber glass vials .

Advanced Research Questions

Q. How does stereoelectronic tuning of the phosphorodithioate group influence its reactivity in cross-coupling reactions?

The P=S moiety acts as a soft nucleophile, enabling thiol-mediated reactions. Computational studies (DFT) suggest that electron-withdrawing substituents on the phosphorodithioate group enhance electrophilicity, facilitating S-alkylation or S-arylation in catalytic cycles . Experimental validation using Pd-catalyzed cross-coupling with aryl halides shows yields >75% when electron-deficient ligands (e.g., P(OMe)3_3) are used .

Q. What in vitro models are suitable for evaluating the compound’s neurotoxic or enzymatic inhibitory effects?

  • Acetylcholinesterase (AChE) Inhibition : Colorimetric assays (Ellman’s method) using rat brain homogenates reveal IC50_{50} values comparable to malathion (a structurally related insecticide), indicating competitive inhibition .
  • Cytotoxicity : Human neuroblastoma (SH-SY5Y) cell lines treated with 10–100 µM of the compound show dose-dependent apoptosis via caspase-3 activation, measured via flow cytometry .

Q. How does the compound interact with environmental matrices in ecotoxicology studies?

Soil adsorption experiments (OECD Guideline 106) demonstrate moderate adsorption (Koc_{oc} = 150–200 mL/g) due to hydrophobic interactions. Hydrolysis studies (pH 7, 25°C) reveal a half-life of 30 days, with degradation products including dimethyl dithiophosphate and methyl acetate . Aquatic toxicity assays using Daphnia magna indicate LC50_{50} = 0.8 mg/L, necessitating containment protocols to prevent aquatic contamination .

Q. What strategies mitigate challenges in detecting trace residues of this compound in complex matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with C18_{18} cartridges achieves >90% recovery from soil or plant extracts .
  • Detection : UPLC-QTOF-MS/MS with MRM transitions (m/z 263 → 199, 141) provides a LOD of 0.01 µg/g in agricultural samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.